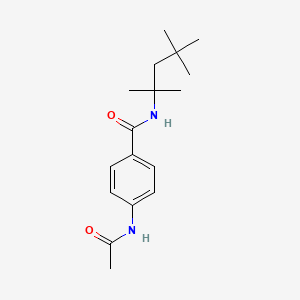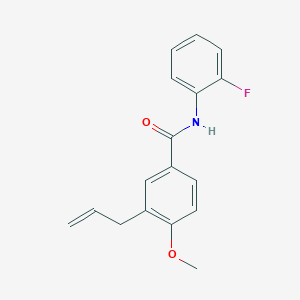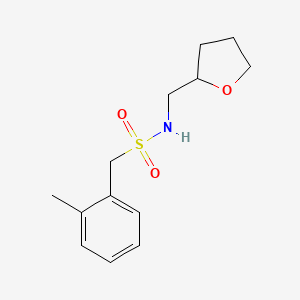![molecular formula C17H24N2O3S B4746802 N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4746802.png)
N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide
Vue d'ensemble
Description
N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide, also known as ML277, is a small molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1. Kir7.1 is a member of the Kir family of potassium channels and is primarily expressed in the kidney, pancreas, and salivary gland. ML277 has been shown to selectively inhibit Kir7.1 and has potential therapeutic applications in the treatment of diseases such as hypertension, diabetes, and cystic fibrosis.
Mécanisme D'action
Kir7.1 is a potassium channel that plays an important role in the regulation of ion and fluid transport in the kidney, pancreas, and salivary gland. N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide selectively inhibits Kir7.1 by binding to a specific site on the channel and preventing potassium ions from passing through. This inhibition of Kir7.1 leads to changes in ion and fluid transport and has potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to have minimal off-target effects and selectively inhibits Kir7.1. Studies have shown that N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide inhibits Kir7.1 in a concentration-dependent manner and has no effect on other potassium channels. N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has also been shown to inhibit the activity of Kir7.1 in various tissues, including the kidney, pancreas, and salivary gland.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using standard synthetic methods. N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has also been extensively studied and has been shown to selectively inhibit Kir7.1 with minimal off-target effects. However, one limitation of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide is that it may not be suitable for in vivo studies due to its poor pharmacokinetic properties.
Orientations Futures
N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has potential therapeutic applications in the treatment of various diseases. Future studies could focus on the development of more potent and selective inhibitors of Kir7.1. Additionally, studies could investigate the role of Kir7.1 in other diseases and explore the potential therapeutic applications of Kir7.1 inhibitors in these diseases. Finally, studies could investigate the pharmacokinetic properties of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide and develop more suitable inhibitors for in vivo studies.
Applications De Recherche Scientifique
N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide selectively inhibits Kir7.1 and has minimal effects on other potassium channels. This selectivity makes N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide a promising candidate for the treatment of diseases such as hypertension, diabetes, and cystic fibrosis, where Kir7.1 has been implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-4-3-11-19(12-13)23(21,22)16-9-7-15(8-10-16)18-17(20)14-5-2-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRKUXLKWOHMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4746737.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4746740.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B4746755.png)

![6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4746764.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B4746768.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4746776.png)
![N-(4-chlorophenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4746779.png)

![2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4746791.png)

![5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4746809.png)
